molecular formula C8H5F3N2O B3218687 7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one CAS No. 1190311-33-1

7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

Cat. No.: B3218687
CAS No.: 1190311-33-1
M. Wt: 202.13 g/mol
InChI Key: DASFQZIWXPZLAZ-UHFFFAOYSA-N
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Description

7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is a heterocyclic compound that features a trifluoromethyl group attached to a pyrrolopyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylating agent, followed by cyclization to form the desired pyrrolopyridine structure . The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the heterocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient reactions, can enhance the sustainability of the industrial production .

Chemical Reactions Analysis

Types of Reactions

7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced pyrrolopyridines, and substituted trifluoromethyl derivatives .

Mechanism of Action

The mechanism of action of 7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted heterocycles, such as:

Uniqueness

7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

7-(trifluoromethyl)-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O/c9-8(10,11)4-1-2-12-5-3-6(14)13-7(4)5/h1-2H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASFQZIWXPZLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CC(=C2NC1=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177864
Record name 1,3-Dihydro-7-(trifluoromethyl)-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190311-33-1
Record name 1,3-Dihydro-7-(trifluoromethyl)-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190311-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-7-(trifluoromethyl)-2H-pyrrolo[3,2-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 3
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 4
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 5
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one
Reactant of Route 6
7-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-b]pyridin-2-one

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